(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group and a pyridin-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridin-4-yloxy group or other parts of the molecule.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the pyridin-4-yloxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules .
Medicine
In medicine, the compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific molecular pathways .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (2S,4S)-1-((tert-butoxy)carbonyl)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylic acid
- Fmoc-Hyp(tBu)-OH
- Fmoc-Pro-OH
Uniqueness
What sets (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid apart is its specific stereochemistry and the presence of both the Fmoc and pyridin-4-yloxy groups. This unique combination of features makes it particularly useful in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C25H22N2O5 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-pyridin-4-yloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H22N2O5/c28-24(29)23-13-17(32-16-9-11-26-12-10-16)14-27(23)25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22-23H,13-15H2,(H,28,29)/t17-,23+/m1/s1 |
InChI Key |
UEMSXRDHMCYEEX-HXOBKFHXSA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=NC=C5 |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=NC=C5 |
Origin of Product |
United States |
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